5-Fluoro-2-methoxybenzamide

説明

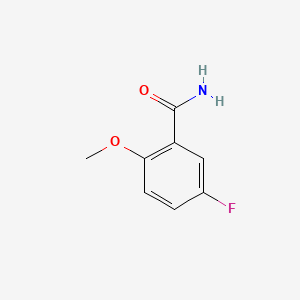

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDKHPOEWZBRAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310895 |

Source

|

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-04-1 |

Source

|

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzamide in Common Laboratory Solvents

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Fluoro-2-methoxybenzamide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental solubility data for this specific compound, this document focuses on providing a robust framework for its empirical determination. It combines theoretical principles with a detailed, field-proven experimental protocol to empower researchers to generate reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

This compound belongs to the benzamide class of compounds, which are integral scaffolds in medicinal chemistry. The physicochemical properties of such molecules, particularly solubility, are paramount as they directly influence bioavailability, formulation development, and ultimately, therapeutic efficacy. A thorough understanding of a compound's solubility in a range of solvents is a foundational requirement in the early stages of drug discovery and development. This guide serves as a practical tool for laboratories to establish the solubility profile of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior.

Molecular Structure of this compound:

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Amide Group (-CONH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen can act as a hydrogen bond acceptor.

-

Fluorine Atom (-F): As a highly electronegative atom, it contributes to the molecule's overall polarity.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics.

Physicochemical Properties (Estimated):

While experimental data for this compound is scarce, we can infer some properties from related structures:

-

Melting Point: The melting point of the related compound, 5-Fluoro-2-methoxybenzoic acid, is in the range of 87-91°C[1]. Crystalline solids with higher melting points generally have lower solubility due to the greater energy required to overcome the crystal lattice forces.

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A computed XLogP3 of 0.3 for the structurally similar 5-fluoro-3-formyl-2-methoxybenzamide suggests that this compound is likely to be relatively hydrophilic[2].

-

pKa: The amide group is generally neutral, with a very high pKa (around 17 for the N-H proton), meaning it is unlikely to be ionized under typical physiological pH conditions.

Expected Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide and methoxy groups of this compound, suggesting moderate to good solubility. For reference, the solubility of the parent compound, benzamide, is highest in methanol and ethanol[3][4].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have large dipole moments, which should facilitate the dissolution of the polar functionalities of the molecule. Benzamide shows good solubility in acetone[3][4].

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the amide and methoxy groups, the solubility in nonpolar solvents is expected to be low.

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method[5]. This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade): Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Hexane

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically adequate. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and let the undissolved solid settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile and water, UV detection at an appropriate wavelength).

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Accurately dilute the filtered saturated solution with the mobile phase to fall within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C (Template)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling[6][7][8][9].

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical data necessary for advancing their research and development activities. The presented shake-flask method followed by HPLC analysis is a reliable and accurate approach for establishing the solubility profile of this and other compounds of interest.

References

-

Spiral, Imperial College London. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Fluoro-5-methoxybenzamide. Retrieved from [Link]

-

ResearchGate. (2025). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-formyl-2-methoxybenzamide. Retrieved from [Link]

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

-

ChemWhat. (n.d.). N-(5-Fluoro-2-Methylphenyl)-2-MethoxybenzaMide, 97%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methoxybenzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 2-fluoro-N-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]

- 2. 5-Fluoro-3-formyl-2-methoxybenzamide | C9H8FNO3 | CID 171009140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. downloads.ossila.com [downloads.ossila.com]

The 5-Fluoro-2-Methoxy Pharmacophore: A Technical Guide to SAR & Lead Optimization

The 5-Fluoro-2-Methoxy Pharmacophore represents a precision tool in medicinal chemistry, specifically utilized for Lead Optimization .[1] It is not merely a structural fragment but a functional logic gate that simultaneously addresses three critical failure modes in drug discovery: metabolic instability , conformational entropy , and off-target toxicity .

This guide deconstructs the Structure-Activity Relationship (SAR) of this motif, providing the rationale, synthesis, and experimental validation protocols required for its application.

Executive Summary

The 5-fluoro-2-methoxy substitution pattern on a phenyl ring (often a benzamide or pyridine scaffold) acts as a "privileged substructure."[1] Its primary utility lies in its ability to lock active conformations via intramolecular hydrogen bonding (IMHB) while blocking metabolic clearance at the highly reactive position para to the electron-donating methoxy group.[1] This guide details how to deploy this motif to improve potency and half-life (

Part 1: The Physicochemical Rationale[3]

To understand the SAR, one must analyze the molecule not as a flat graph, but as a dynamic 3D electronic system.[2]

The "Conformational Lock" (2-Methoxy Effect)

In benzamide-based drugs (e.g., D2/D3 antagonists), the 2-methoxy group is not just a hydrophobic handle; it is a structural anchor.[1][2]

-

Mechanism: The oxygen lone pair of the 2-methoxy group functions as a hydrogen bond acceptor for the amide N-H proton.[1]

-

Result: This forms a pseudo-six-membered ring (S-shape conformation), locking the amide bond coplanar with the phenyl ring.[1]

-

Therapeutic Value: This reduces the entropic penalty of binding (

), as the molecule is pre-organized into its bioactive conformation before entering the receptor pocket.[2]

The "Metabolic Shield" (5-Fluoro Effect)

The 2-methoxy group is a strong electron-donating group (EDG), making the phenyl ring electron-rich.[1]

-

The Problem: In a standard 2-methoxybenzamide, the position para to the methoxy group (Position 5) is highly activated toward electrophilic aromatic substitution.[1] Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize this position, leading to rapid clearance.[2]

-

The Solution (5-Fluoro): Fluorine is a metabolic blocker.[1][3]

-

Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to oxidative cleavage.[2]

-

Sterics: Unlike a Chlorine or Methyl group, Fluorine's Van der Waals radius (1.47 Å) is similar to Hydrogen (1.20 Å), allowing it to block metabolism without introducing steric clashes that might ruin receptor binding.[2]

-

Electronic Tuning (Hammett )

-

5-Fluoro:

.[1] It withdraws electron density inductively, slightly lowering the pKa of the amide and modulating the lipophilicity (

Part 2: Case Studies in Drug Design

Case Study A: Dopamine D2/D3 Antagonists (Benzamides)[1][2]

-

Context: Benzamides like sulpiride and raclopride rely on the 2-methoxy group for receptor affinity.[1]

-

Optimization: Early generation benzamides used a 5-chloro-2-methoxy pattern (e.g., clebopride).[1][2] While potent, the chlorine atom is lipophilic and prone to specific metabolic pathways.

-

The 5-Fluoro Switch: Replacing 5-Cl with 5-F (e.g., in radiotracers like

-fallypride analogs or experimental antipsychotics) often retains the nanomolar affinity (due to similar sterics) but alters the metabolic profile and reduces non-specific binding due to lower lipophilicity.[1][2]

Case Study B: Kinase Inhibitors (EGFR / CLK)[1][2]

-

Context: In pyrazolo[1,5-a]pyrimidine-based inhibitors, the 5-fluoro-2-methoxyphenyl moiety is used to fill hydrophobic pockets.[1]

-

SAR Insight: The 5-fluoro group prevents the oxidation of the phenyl ring, which is often exposed to solvent/enzymes in the kinase binding cleft, extending the drug's residence time.

Part 3: Synthetic Accessibility & Protocols[1][2]

Core Building Block

-

Availability: Commercially available; scalable.[1]

Protocol 1: Synthesis of 5-Fluoro-2-Methoxybenzamides

This protocol describes the coupling of the core acid to a secondary amine (common in lead optimization).[1]

Reagents:

-

HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[2]

-

DIPEA (Diisopropylethylamine, 3.0 equiv)[2]

-

Solvent: DMF or DCM

Step-by-Step:

-

Activation: Dissolve 5-fluoro-2-methoxybenzoic acid in dry DMF (0.1 M concentration) under

atmosphere. Add DIPEA. -

Coupling: Add HATU and stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add the amine partner dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass

).[1][2] -

Workup: Dilute with EtOAc, wash with saturated

(x2), water, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Microsomal Stability Assay (Validation of the 5-F Block)

Use this assay to prove the 5-F analog is superior to the 5-H or 5-Cl analog.[1]

-

Preparation: Prepare 10 mM stock solutions of the Test Compound (5-F) and Reference Compounds (5-H analog, 5-Cl analog) in DMSO.

-

Incubation: Dilute to 1

M in phosphate buffer (pH 7.4) containing liver microsomes (human or rat, 0.5 mg protein/mL).[2] -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1][2]

-

Sampling: Aliquot samples at

min. Quench immediately in ice-cold Acetonitrile containing internal standard. -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Part 4: Visualization (SAR Logic)

The following diagram illustrates the structural logic of the 5-fluoro-2-methoxy pharmacophore.

Figure 1: Mechanistic contributions of the 5-fluoro and 2-methoxy substituents to the overall pharmacological profile.

References

-

Pharmacophore Modeling & Kinase Inhibitors

-

Metabolic Stability of Fluorine

-

Synthesis of 5-Fluoro-2-methoxybenzoic Acid Derivatives

-

Benzamide SAR (Dopamine Antagonists)

-

Halogen Bioisosterism (Cl vs F)

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-FLUORO-2-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 6. Buy 5-Fluoro-2-methoxybenzoic acid | 394-04-7 [smolecule.com]

- 7. Salicylanilide Inhibitors of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Bioactive Compounds from 5-Fluoro-2-methoxybenzamide Derivatives

Introduction: The Rationale for Targeting the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of clinically significant therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][2] The specific substitution pattern of 5-fluoro and 2-methoxy on the benzamide ring offers a unique electronic and steric profile. The electron-withdrawing fluorine atom can enhance binding affinity and improve metabolic stability, while the methoxy group can modulate solubility and participate in key hydrogen bond interactions with biological targets.

This guide provides a comprehensive, technically-grounded framework for the systematic discovery and initial characterization of novel bioactive compounds derived from 5-Fluoro-2-methoxybenzamide. We will proceed from the rational design and synthesis of a focused compound library through a cascade of biological screenings designed to identify promising "hit" compounds and elucidate their preliminary mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and logically-sound approach to early-stage drug discovery.

Section 1: Rational Design and Synthesis of a Derivative Library

The cornerstone of any discovery campaign is a structurally diverse yet synthetically accessible library of compounds. Our strategy centers on modifying the amine component of the benzamide to explore a wide chemical space and probe for structure-activity relationships (SAR).[3]

Synthetic Strategy: Amide Coupling

The most direct and versatile approach to generating a library of this compound derivatives is through the amide coupling of the parent carboxylic acid, 5-Fluoro-2-methoxybenzoic acid, with a diverse panel of primary and secondary amines. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.

-

Starting Material: 5-Fluoro-2-methoxybenzoic acid serves as a key starting material.[4][5]

-

Core Reaction: The carboxylic acid is activated in situ using a coupling agent (e.g., HATU, HOBt/EDC) and then reacted with a selected amine in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the desired amide derivative.

Caption: Synthetic and characterization workflow for the derivative library.

Protocol: Representative Synthesis of a Novel Derivative

Objective: To synthesize N-benzyl-5-fluoro-2-methoxybenzamide.

Materials:

-

5-Fluoro-2-methoxybenzoic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄

Procedure:

-

To a stirred solution of 5-Fluoro-2-methoxybenzoic acid in anhydrous DMF, add HATU and DIPEA. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add benzylamine to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6] This step is critical for ensuring the integrity of the data generated in subsequent biological assays.

Section 2: High-Throughput Screening (HTS) for Bioactivity

HTS enables the rapid evaluation of our compound library against various biological targets to identify initial "hits".[7][8][9] We will employ a tiered screening approach, starting with broad assays for general cytotoxicity, followed by more specific assays for antimicrobial and anti-inflammatory activity.

Caption: High-Throughput Primary Screening Workflow.

Primary Screen 1: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability.[10][11] It measures the metabolic activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed HeLa (human cervical cancer) cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with each library compound at a single high concentration (e.g., 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds causing significant reduction in viability are considered hits.

Primary Screen 2: Antimicrobial Activity (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[13]

Protocol: Broth Microdilution Assay

-

Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a standardized inoculum of E. coli (e.g., ATCC 25922) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[14][15]

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest compound concentration at which no visible bacterial growth is observed.[13]

Primary Screen 3: Anti-inflammatory Activity (Nitric Oxide Assay)

Lipopolysaccharide (LPS) stimulation of RAW 264.7 murine macrophages induces the production of nitric oxide (NO), a key inflammatory mediator.[16] The Griess assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.[17]

Protocol: Griess Assay for NO Production

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere overnight.[17]

-

Pre-treatment: Pre-treat cells with test compounds (e.g., 25 µM) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: untreated cells, cells with LPS only, and cells with a known inhibitor (e.g., L-NAME).[16][17]

-

Supernatant Collection: Collect 50 µL of supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.

-

Data Acquisition: After a 15-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: A significant reduction in absorbance compared to the "LPS only" control indicates potential anti-inflammatory activity.

Section 3: Hit-to-Lead and Mechanistic Insights

"Hits" from primary screens are promising but require further validation. This phase involves dose-response studies to confirm potency and selectivity, and initial experiments to probe the mechanism of action (MoA).

Dose-Response Analysis and Potency Determination

For each hit compound, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This provides a quantitative measure of the compound's potency.

Methodology:

-

Perform the relevant primary assay (MTT, MIC, or Griess) using a serial dilution of the hit compound (typically 8-10 concentrations).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Data Presentation: Hypothetical Hit Compound Data

| Compound ID | Primary Hit Assay | IC₅₀ (µM) | Notes |

| FMB-001 | Anticancer (MTT) | 4.5 | Potent cytotoxicity against HeLa cells. |

| FMB-002 | Anti-inflammatory | 12.8 | Moderate inhibition of NO production. |

| FMB-003 | Anticancer (MTT) | 2.1 | Most potent hit from the anticancer screen. |

| FMB-004 | Antimicrobial (MIC) | 8 µg/mL | Specific activity against E. coli. |

Probing the Mechanism of Action (MoA)

Understanding how a compound exerts its biological effect is crucial for its further development. Benzamide derivatives are known to act through various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) or poly (ADP-ribose) polymerases (PARP).[18][19]

Example MoA Investigation for an Anticancer Hit (FMB-003): Many anticancer benzamides function as HDAC inhibitors.[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. Inhibition of HDACs restores gene expression and can induce cell cycle arrest and apoptosis.

Caption: Potential mechanism of action via HDAC inhibition.

Experimental Validation: Western Blot for Acetyl-Histone Levels

-

Rationale: If a compound inhibits HDAC, it should lead to an accumulation of acetylated histones within the cell. This can be detected by Western blotting.

-

Procedure:

-

Treat HeLa cells with the hit compound (FMB-003) at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated-Histone H3 and total Histone H3 (as a loading control).

-

Apply a secondary antibody and detect chemiluminescence.

-

-

Expected Result: A dose-dependent increase in the acetylated-Histone H3 signal relative to the total Histone H3 signal would provide strong evidence for HDAC inhibition as a primary MoA.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the discovery of novel bioactive compounds from a this compound derivative library. By integrating rational synthesis with a tiered screening cascade and preliminary mechanistic studies, this approach efficiently identifies and validates promising hit compounds.

The journey from a validated hit to a clinical candidate is extensive. Future steps for the most promising compounds identified through this workflow would include:

-

Lead Optimization: Synthesizing additional analogues to improve potency, selectivity, and drug-like properties (ADME/Tox).

-

In-depth MoA Studies: Identifying the specific enzyme isoform or receptor target.

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer, infection, or inflammation.

The principles and protocols described herein provide a solid foundation for any research group aiming to unlock the therapeutic potential hidden within the versatile this compound scaffold.

References

-

Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2993. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). 5-FLUORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

-

ACS Publications. (2024). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2002). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie. Retrieved from [Link]

-

WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

-

MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15097. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 36(6), 707-714. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology, 11, 747625. Retrieved from [Link]

-

PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. Retrieved from [Link]

-

ResearchGate. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bio-protocol. (2022). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol, 12(12), e4444. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27357-27372. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

PubMed. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem, 16(2), 335-344. Retrieved from [Link]

-

National Institutes of Health. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

MDPI. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(10), 1913-1922. Retrieved from [Link]

-

PubMed. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15097. Retrieved from [Link]

-

RSC Publishing. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry, 14(11), 2095-2122. Retrieved from [Link]

-

Jurnal Kedokteran Brawijaya. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 32(1), 1-5. Retrieved from [Link]

-

CyberLeninka. (2020). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721–17730. Retrieved from [Link]

-

CMAC. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

-

YouTube. (2020). Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 5. 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. mdpi.com [mdpi.com]

- 7. atcc.org [atcc.org]

- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. jkb.ub.ac.id [jkb.ub.ac.id]

- 17. bio-protocol.org [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical mechanism of action for 5-Fluoro-2-methoxybenzamide

The following technical guide details the theoretical and functional mechanisms of 5-Fluoro-2-methoxybenzamide , analyzing its role as a critical pharmacophore in non-covalent kinase inhibition and its established structure-activity relationship (SAR) in dopaminergic modulation.[][2]

A Structural Pharmacophore Analysis in Kinase Inhibition and CNS Ligand Design[1][2]

Executive Summary

This compound (CAS: 394-16-1) is a privileged structural motif in medicinal chemistry, serving as a defining pharmacophore in two distinct therapeutic classes: non-covalent Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., Pirtobrutinib) and Dopamine D2/D3 receptor antagonists (benzamide antipsychotics).[][2][3]

Its mechanism of action is governed by a "Conformational Lock" —an intramolecular hydrogen bond that rigidifies the molecule, pre-organizing it for high-affinity binding to protein targets.[][2] This guide explores the theoretical biophysics of this scaffold, its role in overcoming resistance mutations in B-cell malignancies, and its foundational pharmacology in CNS signaling.[][2]

Structural Mechanism: The Conformational Lock

The biological activity of this compound is not random; it is dictated by a precise intramolecular interaction that reduces the entropic cost of binding.[]

The Pseudo-Ring Formation

In solution, the 2-methoxy group functions as a hydrogen bond acceptor, while the amide nitrogen serves as a donor.[][2] This creates a stable 6-membered pseudo-ring structure.[][2]

-

Interaction:

-

Bond Length: Typically 1.8–2.2 Å.[][2]

-

Effect: This locks the benzamide moiety into a planar conformation (coplanar aromatic ring and amide group).[]

-

Thermodynamic Benefit: By restricting bond rotation prior to receptor binding, the ligand pays a lower entropic penalty upon docking into the active site.

The 5-Fluoro Substituent Effect

The fluorine atom at the 5-position serves two critical mechanistic functions:

-

Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the para-position relative to the amide, significantly extending the molecule's half-life (

) compared to unsubstituted benzamides.[][2][3] -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring.[2] This alters the

-

Primary Mechanism: Non-Covalent BTK Inhibition

The most prominent contemporary application of this scaffold is as the "warhead" or binding core of Pirtobrutinib (LOXO-305), a next-generation treatment for Mantle Cell Lymphoma (MCL) and CLL.[][2]

Overcoming Covalent Resistance

First-generation BTK inhibitors (e.g., Ibrutinib) bind covalently to the Cysteine 481 (C481) residue.[][2][3][4] Resistance emerges when C481 mutates to Serine (C481S), preventing covalent attachment.[][2][3]

The this compound Solution:

-

Binding Mode: Reversible, non-covalent binding.[2]

-

Mechanism: The benzamide motif occupies the ATP-binding pocket of BTK without relying on C481.[] The planar conformation (stabilized by the methoxy group) allows it to wedge deeply into the hydrophobic back pocket of the kinase.[]

-

Kinetic Consequence: It maintains nanomolar affinity against both Wild-Type BTK and the C481S mutant, restoring therapeutic efficacy where covalent inhibitors fail.[][2]

Signaling Pathway Interruption

By occupying the ATP pocket, the molecule prevents the phosphorylation of BTK.[] This halts the downstream signal transduction essential for B-cell proliferation.[][2]

Figure 1: The benzamide scaffold acts as a reversible ATP-competitive inhibitor, blocking the signal from SYK to PLC-gamma-2, effectively silencing the B-cell proliferation signal even in C481S mutants.[][2][3]

Secondary Mechanism: Dopamine D2/D3 Antagonism

Historically, the 2-methoxybenzamide structure is the defining feature of the "substituted benzamide" class of antipsychotics (e.g., Sulpiride, Raclopride).

Orthosteric Receptor Blockade[2]

-

Target: Dopamine D2 and D3 receptors (G-protein coupled receptors).[][2][3]

-

Interaction: The protonated amine (usually on a side chain attached to the amide nitrogen) forms a salt bridge with Aspartate 114 (Asp3.32) in the D2 receptor.[][3]

-

Role of the Scaffold: The this compound core sits in the hydrophobic pocket formed by transmembrane helices.[] The 2-methoxy group's hydrogen bond is critical for orienting the aromatic ring to engage in T-shaped

-stacking interactions with Tryptophan residues in the receptor.[][2] -

Functional Outcome: Antagonism of the D2 receptor prevents Gi/o protein activation, thereby increasing cAMP levels (which are normally suppressed by dopamine) and modulating downstream PKA signaling.[2]

Experimental Protocols for Validation

Protocol A: TR-FRET Binding Assay (Kinase Affinity)

Validates the non-covalent binding affinity (IC50) of the scaffold against BTK.[][3]

-

Reagents: Recombinant human BTK (C-terminal His-tagged), Biotinylated anti-His antibody, Europium-labeled anti-His antibody, AlexaFluor-647 labeled Kinase Tracer.[][2]

-

Preparation: Dilute this compound (or analog) in DMSO (10-point dose response).

-

Incubation: Mix 5 µL of compound with 5 µL of kinase/antibody mixture in a 384-well plate. Incubate for 60 mins at RT.[][2]

-

Tracer Addition: Add 5 µL of Tracer (ATP-competitive probe). Incubate 60 mins.

-

Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

-

Data Analysis: A decrease in FRET signal indicates displacement of the tracer by the test compound.[][2] Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Radioligand Displacement Assay (D2 Receptor)

Validates the theoretical affinity for the Dopamine D2 receptor.[][3]

| Step | Action | Critical Parameter |

| 1 | Membrane Prep | Use CHO cells stably expressing human D2 receptors.[][2][3] Homogenize in Tris-HCl buffer. |

| 2 | Ligand | Use [3H]-Methylspiperone (0.2 nM final concentration) as the radioligand. |

| 3 | Competition | Add this compound (10 nM - 100 µM).[][2][3] |

| 4 | Equilibrium | Incubate for 120 minutes at 25°C to reach equilibrium. |

| 5 | Filtration | Rapidly filter through GF/B glass fiber filters using a cell harvester. |

| 6 | Quantification | Count radioactivity via liquid scintillation spectrometry. |

| 7 | Analysis |

References

-

Mato, A. R., et al. (2021). "Pirtobrutinib in Relapsed or Refractory B-Cell Malignancies (BRUIN): A Phase 1/2 Study."[][2][3] The Lancet.[][2]

-

Gomez, E. B., et al. (2023). "Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor."[2][5] Blood.

-

PubChem Compound Summary. "Pirtobrutinib (CID 129269915)."[][2][3] National Center for Biotechnology Information.[][2]

-

Strange, P. G. (2008). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism."[][2] Trends in Pharmacological Sciences.

-

Tsai, P., et al. (2022). "Discovery of Pirtobrutinib (LOXO-305), a Non-Covalent, Highly Selective, and Orally Bioavailable BTK Inhibitor."[][2] Journal of Medicinal Chemistry. [][2][3]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 5-Fluoro-2-methoxybenzamide

Abstract & Strategic Overview

5-Fluoro-2-methoxybenzamide is a critical pharmacophore in medicinal chemistry, serving as a structural motif in dopamine antagonists (e.g., substituted benzamides like sulpiride analogs) and various kinase inhibitors.[1] Its synthesis requires precise control to prevent hydrolysis of the methoxy group or defluorination, although the latter is rare under standard nucleophilic substitution conditions.[1]

This protocol details the Acid Chloride Activation Route . While direct coupling (using HATU/EDC) is possible, the acid chloride method is selected here for its scalability, cost-efficiency, and superior atom economy .[1] This method avoids the formation of complex urea byproducts associated with carbodiimide couplings, simplifying purification to a standard recrystallization.

Retrosynthetic Analysis

The synthesis disconnects at the amide bond, tracing back to the commercially available 5-fluoro-2-methoxybenzoic acid.[1]

Figure 1: Two-step one-pot synthesis strategy via Vilsmeier-Haack type activation.

Safety & Hazard Mitigation

Critical Warning: This protocol involves Thionyl Chloride (SOCl₂) and Ammonium Hydroxide . All operations must be performed in a functioning fume hood.

| Reagent | Hazard Class | Mitigation Strategy |

| Thionyl Chloride | Corrosive, Water Reactive, Toxic (Inhalation) | Use a caustic scrubber or trap for HCl/SO₂ off-gassing.[1] Quench excess slowly. |

| Ammonium Hydroxide | Corrosive, Lachrymator | Handle in a hood. Cool reaction vessel before addition to prevent ammonia vaporization. |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use nitrile gloves.[1] Avoid rotary evaporation without a cold trap. |

Materials & Equipment

Reagents

-

Starting Material: 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7) - Purity ≥97%.[1]

-

Activator: Thionyl Chloride (SOCl₂) - ReagentPlus grade.[1]

-

Catalyst: N,N-Dimethylformamide (DMF) - Anhydrous.[1]

-

Nucleophile: Ammonium Hydroxide (28-30% NH₃ in H₂O) OR 7N Ammonia in Methanol (for anhydrous workup).[1]

-

Solvent: Toluene (preferred for azeotrope) or Dichloromethane (DCM).[1]

Equipment

-

Three-neck round-bottom flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂ or Drierite).[1]

-

Pressure-equalizing addition funnel.[1]

-

Rotary evaporator with base trap.

-

Ice-salt bath (-10°C to 0°C).[1]

Experimental Protocol

Step 1: Activation (Acid Chloride Formation)[1]

Rationale: The carboxylic acid is converted to the acid chloride to increase electrophilicity. Toluene is chosen as the solvent because it allows for the azeotropic removal of residual thionyl chloride, which is critical to prevent the formation of ammonium chloride contaminants in the next step.

-

Setup: Charge a dry 250 mL RBF with 5-Fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol).

-

Solvent: Add Toluene (50 mL) and a magnetic stir bar. The acid may not fully dissolve at room temperature; this is normal.

-

Catalyst: Add DMF (2-3 drops). Note: DMF acts as a catalyst by forming a reactive Vilsmeier-Haack intermediate (chloroiminium ion), significantly accelerating the reaction.[1]

-

Addition: Add Thionyl Chloride (8.5 mL, 117 mmol, 2.0 eq) dropwise via addition funnel over 10 minutes.

-

Reaction: Heat the mixture to reflux (bath temp ~85°C) for 2–3 hours.

-

Checkpoint: The suspension should become a clear homogeneous solution as the acid is consumed. Gas evolution (HCl/SO₂) will be observed.

-

-

Workup (Critical): Cool to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess SOCl₂.

-

Chase Step: Add fresh Toluene (20 mL) and concentrate again. Repeat twice. This ensures all traces of thionyl chloride are removed.

-

Result: The residue is crude 5-fluoro-2-methoxybenzoyl chloride (usually a yellow oil or low-melting solid).[1] Proceed immediately to Step 2.

-

Step 2: Ammonolysis (Amide Formation)[1]

Rationale: The acid chloride reacts with ammonia via nucleophilic acyl substitution. Using aqueous ammonia (Schotten-Baumann conditions) is effective because the rate of amidation is significantly faster than the rate of hydrolysis for benzoyl chlorides.[1]

-

Preparation: Re-dissolve the crude acid chloride from Step 1 in DCM (30 mL).

-

Receiver Setup: In a separate 500 mL flask, add Ammonium Hydroxide (28-30%) (40 mL, excess) and cool to 0°C using an ice bath.

-

Addition: Add the DCM solution of the acid chloride dropwise to the vigorously stirred ammonia solution.

-

Observation: White precipitate (the product) typically forms immediately. The reaction is exothermic; maintain temperature <10°C to minimize side reactions.

-

-

Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.

-

Isolation:

-

Scenario A (Solid Precipitate): If a thick precipitate forms, filter the solid using a Buchner funnel.[1] Wash with cold water (2 x 20 mL) to remove ammonium salts, then with cold hexanes (20 mL).[1]

-

Scenario B (Oiling Out): If the product is an oil or gummy solid, separate the organic (DCM) layer.[1] Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, dry over MgSO₄, filter, and concentrate.

-

Step 3: Purification[1]

Recrystallization is required to remove any unreacted acid (hydrolysis byproduct).

-

Solvent System: Ethanol/Water (9:[1]1) or Toluene/Hexane.

-

Procedure: Dissolve crude solid in minimal boiling Ethanol. Add warm water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

-

Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Analytical Technology (PAT) & Troubleshooting

Figure 2: In-process control logic for reaction monitoring.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use fresh SOCl₂; perform "Chase Step" with toluene thoroughly.[1] |

| Sticky Product | Residual Solvent/Impurities | Recrystallize from Toluene. If oil persists, scratch flask with glass rod to induce nucleation. |

| Acrid Smell in Product | Trapped SOCl₂ or Acids | Wash the DCM layer with 10% NaHCO₃ during workup to neutralize trapped acids. |

Characterization & Validation

Since specific spectral data for the amide (CAS 704-36-9) is often proprietary in high-throughput libraries, the following values are predicted based on structural validation principles and analogous benzamides (e.g., 2-methoxybenzamide).

Expected Properties

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: Estimated 125–135°C (Distinct from SM acid MP: 87–91°C).

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in Water.[1]

1H-NMR (DMSO-d6, 400 MHz) Validation

-

δ 7.60 - 7.80 (broad s, 2H): Amide -NH₂ protons.[1] (Diagnostic peak).[2][3][4][5][6][7]

-

δ 7.45 (dd, 1H): Aromatic H-6 (deshielded by C=O).[1]

-

δ 7.25 (td, 1H): Aromatic H-4 (coupling with F).[1]

-

δ 7.05 (dd, 1H): Aromatic H-3 (ortho to OMe).[1]

-

δ 3.85 (s, 3H): Methoxy -OCH₃.[1]

Note: The disappearance of the broad carboxylic acid singlet (typically >12 ppm) confirms the consumption of the starting material.[1]

References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Sigma-Aldrich. (n.d.). Product Specification: 5-Fluoro-2-methoxybenzoic acid.[1][3][8] Retrieved from [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

PubChem. (n.d.). Compound Summary: 5-Fluoro-2-methoxybenzoic acid.[1][3][8][9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Fluoro-5-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 4. Salicylanilide Inhibitors of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 8. 394-04-7|5-Fluoro-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. preprints.org [preprints.org]

Application Note: High-Throughput Diversification of 5-Fluoro-2-methoxybenzamide in Parallel Synthesis

Abstract

This application note details the strategic utilization of 5-Fluoro-2-methoxybenzamide (CAS: 394-28-5) as a core scaffold in the generation of diversity-oriented compound libraries. Unlike simple phenyl rings, this scaffold offers a unique "push-pull" electronic environment due to the para-relationship between the electron-donating methoxy group and the electron-withdrawing fluorine atom. This guide provides validated protocols for two distinct parallel synthesis workflows: (1) Heterocyclization to form Quinazolin-4(3H)-one libraries, and (2) Directed C-H Functionalization for late-stage ring decoration.[1] These methodologies are optimized for 96-well array formats, ensuring high reproducibility and amenability to automation.[1]

Scaffold Analysis & Chemical Logic

Structural Rationale

The selection of this compound is not arbitrary; it addresses specific medicinal chemistry requirements:

-

Metabolic Stability: The fluorine atom at the C5 position blocks a common metabolic soft spot (para-hydroxylation relative to the amide), extending the half-life of the resulting library members [1].

-

Conformational Locking: The ortho-methoxy group (C2) often engages in an intramolecular hydrogen bond with the amide proton, pre-organizing the molecule for receptor binding or cyclization reactions.[1]

-

Synthetic Versatility: The primary amide (

) serves as a dual-reactive handle—acting as a nucleophile for cyclization or a directing group (DG) for transition-metal catalyzed C-H activation.[1]

Quality Control of Starting Material

Before initiating parallel synthesis, the purity of the scaffold must be verified, as free benzoic acid impurities can poison palladium catalysts in downstream C-H activation steps.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| Water Content | <0.5% | Karl Fischer |

| Free Acid | <0.5% (5-Fluoro-2-methoxybenzoic acid) | 1H NMR (DMSO- |

Strategic Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways available for this scaffold in a library setting.

Figure 1: Divergent synthesis workflow. Route A focuses on scaffold morphing, while Route B focuses on peripheral decoration.[1]

Experimental Protocols

Protocol A: Parallel Synthesis of Quinazolinone Libraries

This protocol utilizes an iodine-mediated oxidative cyclization with aldehydes.[1] It is superior to traditional anthranilic acid condensation because it avoids high temperatures that degrade sensitive aldehydes [2].[1]

Reaction Class: Oxidative Heterocyclization Scale: 0.2 mmol per well (96-well block)[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Diversity Set: 96 Aldehydes (1.2 equiv)

-

Oxidant: Iodine (

, 1.0 equiv) + TBHP (70% aq, 3.0 equiv)[1] -

Base:

(2.0 equiv) -

Solvent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)[1]

Step-by-Step Methodology:

-

Dispensing: Load 33.8 mg (0.2 mmol) of this compound into each well of a chemically resistant 96-well deep-well plate.

-

Reagent Addition: Add

(55 mg) and Iodine (50 mg) to each well. -

Diversity Addition: Add the specific aldehyde (0.24 mmol) to its designated well.[1]

-

Solvation: Add 1.0 mL of DMSO followed by TBHP (82

L). Seal the plate with a PTFE-lined mat.[1] -

Reaction: Shake at 80°C for 12 hours. Note: The methoxy group aids solubility but requires careful temperature control to avoid demethylation.

-

Work-up: Cool to room temperature. Add 10% aqueous

(1 mL) to quench excess iodine (color change from dark red to yellow/clear).[1] -

Extraction: Extract with Ethyl Acetate (

). Transfer organic layer to a new plate.[1] -

Dry & Analyze: Evaporate solvent (Genevac or SpeedVac).[1] Re-suspend in MeOH for LCMS analysis.

Mechanism Insight: The reaction proceeds via the formation of a Schiff base intermediate between the amide nitrogen and the aldehyde, followed by intramolecular nucleophilic attack and oxidative aromatization.

Protocol B: Palladium-Catalyzed Ortho-Arylation

The primary amide group acts as a directing group (DG) to install aryl groups at the C6 position (the C2 position is blocked by the methoxy group).[1] This creates a crowded, atropisomeric-like biaryl axis often valued in protein-protein interaction inhibitors [3].[1]

Reaction Class: C-H Activation / Cross-Coupling Scale: 0.1 mmol per well[1]

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Diversity Set: Aryl Iodides (2.0 equiv)[1]

-

Catalyst:

(10 mol%)[1] -

Ligand/Additive: Silver Acetate (

, 2.0 equiv) - Crucial for iodide scavenging.[1] -

Solvent: Trifluoroacetic acid (TFA) / Toluene (1:9 ratio) or Pivalic Acid.[1]

Step-by-Step Methodology:

-

Catalyst Master Mix: Prepare a slurry of

and -

Dispensing: Add scaffold (16.9 mg, 0.1 mmol) and Aryl Iodide (0.2 mmol) to reaction vials.

-

Initiation: Add the catalyst master mix (1 mL) to each vial.

-

Reaction: Heat at 110°C for 18 hours.

-

Filtration: Filter the reaction mixture through a Celite pad to remove silver salts and Pd black.

-

Purification: This reaction often requires prep-HPLC purification due to the presence of homocoupled aryl iodides.[1]

Data Analysis & Validation

LCMS Interpretation Guide

When analyzing the library, look for these specific mass shifts relative to the parent scaffold (MW: 169.15 Da).

| Reaction Route | Target Structure | Expected Mass Shift ( | Common Failure Mode |

| Quinazolinone | Cyclized Product | M+2 (Schiff base only, no cyclization) | |

| C-H Arylation | Biaryl Product | Starting material recovery (Catalyst poisoning) |

Troubleshooting

-

Problem: Low yield in Route A (Quinazolinone).

-

Cause: Steric hindrance in the aldehyde or moisture in DMSO.[1]

-

Solution: Switch to anhydrous DMA and increase temperature to 100°C.

-

-

Problem: Demethylation of the methoxy group.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

-

Ramesh, B., & Venkatesh, P. (2025).[1] Synthesis of benzazolo[2,1-b]quinazolinones via condensation of aldehydes.[1][2] ResearchGate. [Link]

-

Wang, G. W., Yuan, T. T., & Li, D. D. (2011).[1][3] One-Pot Formation of C-C and C-N Bonds through Palladium-Catalyzed Dual C-H Activation.[1][3] Angewandte Chemie International Edition, 50(6), 1380-1383.[1][3] [Link][1]

-

Enanti Labs. (2024). 5-Fluoro-2-methoxybenzoic acid Specifications and Applications. Enanti Labs Product Catalog. [Link]

-

Engle, K. M., et al. (2016).[1] Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 138(38), 12414-12427.[1] [Link][1]

Sources

Application Notes and Protocols: 5-Fluoro-2-methoxybenzamide as a Scaffold for Novel Kinase Inhibitors

Introduction: The Benzamide Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its rigid, planar structure provides a solid foundation for the precise orientation of functional groups that can interact with the ATP-binding pocket of kinases. The 5-fluoro-2-methoxybenzamide scaffold, in particular, offers several advantages. The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor.[3] A notable example of the successful application of this scaffold is in the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, where 5-fluoro-2-methoxybenzoic acid is a key starting material. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the this compound scaffold for the discovery of novel kinase inhibitors. We present detailed protocols for the synthesis of a diversified compound library, biochemical and cell-based screening assays, and data interpretation.

Rationale for Library Design: Diversification of the this compound Scaffold

The core principle of library design is to introduce chemical diversity at specific points of the this compound scaffold to explore a wide range of interactions with the target kinase. Based on the structure of known benzamide-based kinase inhibitors, we propose a synthetic strategy that allows for diversification at the amide nitrogen. This approach enables the exploration of different hinge-binding moieties and interactions with the solvent-exposed region of the kinase.

Protocol 1: Synthesis of a this compound-based Kinase Inhibitor Library

This protocol outlines a general and robust method for the synthesis of a diverse library of kinase inhibitors based on the this compound scaffold. The key step is the amide coupling of 5-fluoro-2-methoxybenzoyl chloride with a variety of primary and secondary amines.

Part 1: Preparation of 5-Fluoro-2-methoxybenzoyl Chloride

-

Materials:

-

5-Fluoro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of 5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude 5-fluoro-2-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

-

Part 2: Amide Coupling for Library Synthesis

-

Materials:

-

5-Fluoro-2-methoxybenzoyl chloride

-

A diverse library of primary and secondary amines (aryl, heteroaryl, and alkyl amines)

-

Anhydrous DCM or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure (for each amine in the library):

-

Dissolve the desired amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM or THF in a reaction vessel.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 5-fluoro-2-methoxybenzoyl chloride (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Protocol 2: In Vitro Kinase Inhibition Screening

To evaluate the inhibitory activity of the synthesized compounds, we recommend an initial screen against a panel of kinases known to be targeted by benzamide-based inhibitors, followed by dose-response studies for active compounds.

Recommended Kinase Panel:

| Kinase Target | Rationale |

| BTK (Bruton's Tyrosine Kinase) | The scaffold is a key component of the approved BTK inhibitor Pirtobrutinib. |

| EGFR (Epidermal Growth Factor Receptor) | Benzamide derivatives have shown potent inhibitory activity against EGFR.[2] |

| ROCK1 (Rho-associated kinase 1) | Benzamides have been reported as ROCK1 inhibitors.[1] |

| CK1δ (Casein Kinase 1 delta) | Benzimidazole-based inhibitors, structurally related to benzamides, have shown activity against CK1δ. |

| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Many tyrosine kinase inhibitors with benzamide scaffolds show activity against VEGFR2.[4] |

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[5][6][7] The luminescence signal is directly proportional to the amount of ADP generated and inversely proportional to the activity of the kinase.

Detailed Protocol:

-

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human kinases (e.g., BTK, EGFR, ROCK1, CK1δ, VEGFR2)

-

Kinase-specific substrates

-

ATP

-

Kinase reaction buffer (specific to each kinase)

-

Synthesized this compound derivatives dissolved in DMSO

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Compound Plating: Dispense the synthesized compounds into the 384-well plates. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, prepare serial dilutions of the compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

-

Add the kinase/substrate mix to the wells containing the compounds.

-

Prepare an ATP solution in the kinase reaction buffer.

-

Initiate the kinase reaction by adding the ATP solution to each well. The final reaction volume is typically 5 µL.[8]

-

Incubate the plate at room temperature for the recommended time for each specific kinase (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate at room temperature for 30-60 minutes.[8]

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

For dose-response experiments, plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol 3: Cell-Based Assay for Anticancer Activity

Compounds that show significant activity in the biochemical kinase assays should be further evaluated in cell-based assays to assess their cellular potency and effects on cancer cell viability.

Assay Principle: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Detailed Protocol:

-

Materials:

-

Cancer cell lines relevant to the targeted kinases (e.g., a B-cell lymphoma cell line for BTK inhibitors, an EGFR-dependent cancer cell line like A549 for EGFR inhibitors).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear-bottom cell culture plates.

-

Multi-well spectrophotometer (plate reader).

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

Compound Treatment: The next day, treat the cells with serial dilutions of the active compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Target Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Inhibition

Given the prominence of the this compound scaffold in the BTK inhibitor Pirtobrutinib, understanding the B-cell receptor (BCR) signaling pathway is crucial. BTK is a key downstream effector of the BCR, and its inhibition blocks the signaling cascade that leads to B-cell proliferation and survival.[12][13][14][]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and proven success in targeting kinases like BTK make it an attractive scaffold for further exploration. By employing the synthetic and screening protocols detailed in this application note, researchers can efficiently generate and evaluate libraries of this compound derivatives against a panel of clinically relevant kinases. The identification of potent and selective inhibitors from such libraries could lead to the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future work should focus on expanding the diversity of the chemical library, exploring different substitution patterns on the benzamide ring, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

References

-

Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 743. [Link]

-

Burger, J. A. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568. [Link]

-

Chen, J., et al. (2022). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure and Dynamics, 40(19), 8827-8843. [Link]

-

Mascarenhas, C., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16035-16050. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Moraca, F., et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. International Journal of Molecular Sciences, 23(22), 14339. [Link]

-